molecular formula C12H18BrN5O5 B12568010 (5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione CAS No. 160399-45-1

(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12568010
CAS No.: 160399-45-1
M. Wt: 392.21 g/mol
InChI Key: PEXTUNYSUGCNRK-QQGIPPOESA-N
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Description

The compound (5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azido group, a bromine atom, and an ethoxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione involves multiple steps. The starting materials typically include a brominated precursor and an azido-containing reagent. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

The compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group.

    Medicine: Explored for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, making it useful for labeling and tracking biomolecules. The bromine and ethoxy groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the azido group in (5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione makes it unique compared to other similar compounds. This functional group allows for specific biochemical interactions and applications in click chemistry, setting it apart from other compounds with similar structures.

Properties

CAS No.

160399-45-1

Molecular Formula

C12H18BrN5O5

Molecular Weight

392.21 g/mol

IUPAC Name

(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H18BrN5O5/c1-3-22-10-12(2,13)9(20)15-11(21)18(10)8-4-6(16-17-14)7(5-19)23-8/h6-8,10,19H,3-5H2,1-2H3,(H,15,20,21)/t6-,7+,8+,10-,12+/m0/s1

InChI Key

PEXTUNYSUGCNRK-QQGIPPOESA-N

Isomeric SMILES

CCO[C@H]1[C@](C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-])(C)Br

Canonical SMILES

CCOC1C(C(=O)NC(=O)N1C2CC(C(O2)CO)N=[N+]=[N-])(C)Br

Origin of Product

United States

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